3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine
Description
3-Iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine is a heterocyclic compound featuring a fused pyrazole-oxazine core with iodine at position 3 and a methyl group at position 5. Its molecular formula is C₇H₈IN₂O, with a molecular weight of 278.06 g/mol. This compound is part of a broader class of pyrazolo-oxazine derivatives, which are explored for their biological activities, including antimicrobial and anti-inflammatory properties .
Properties
Molecular Formula |
C7H9IN2O |
|---|---|
Molecular Weight |
264.06 g/mol |
IUPAC Name |
3-iodo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine |
InChI |
InChI=1S/C7H9IN2O/c1-5-3-10-7(11-4-5)6(8)2-9-10/h2,5H,3-4H2,1H3 |
InChI Key |
MDAOINGBFAZHRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=C(C=N2)I)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine typically involves the iodination of a precursor compound. One common method involves the reaction of 6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug discovery, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Catalysis: The compound can act as a catalyst or a catalyst precursor in various organic reactions.
Mechanism of Action
The mechanism of action of 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include inhibition of key enzymes or interference with signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
- Molecular formula : C₉H₁₂N₂O₃
- Key features : Ethyl ester group at position 2.
- However, the absence of a halogen reduces opportunities for halogen bonding, which may limit target binding affinity in biological systems .
3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
- Molecular formula : C₆H₇IN₂O
- Key features : Iodine at position 3 but differs in oxazine ring structure (1,4-oxazine vs. 1,3-oxazine).
GDC-2394 (NLRP3 Inhibitor)
- Structure : 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-sulfonamide derivative.
- Key features : Sulfonamide and carbamoyl substituents.
- Comparison : The sulfonamide group in GDC-2394 improves solubility but led to renal toxicity due to precipitation. The target compound’s iodine and methyl groups may offer a better solubility-toxicity profile. Both compounds leverage the pyrazolo-oxazine core for target engagement, but substituents dictate specificity .
2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
- Key features : Nitro group at position 2; imidazo-oxazine core.
- Comparison : The nitro group (electron-withdrawing) enhances interactions with Mycobacterium tuberculosis targets. While iodine in the target compound is also electron-withdrawing, its larger atomic radius may influence steric hindrance or binding pocket compatibility .
Structural and Functional Analysis Table
Research Findings and Implications
- Halogen Bonding : The iodine in the target compound may enhance binding to proteins or nucleic acids, similar to nitro groups in anti-tubercular imidazo-oxazines .
Biological Activity
3-Iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by its pyrazolo[3,2-b][1,3]oxazine framework. The synthesis typically involves the cyclization of 3-iodo-1H-pyrazole with 2-chloro-3-methyl-1,3-oxazine in the presence of a base like potassium carbonate. The reaction is conducted in organic solvents such as dimethylformamide at elevated temperatures to facilitate cyclization .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of medicinal chemistry and cancer research.
Anticancer Activity
A significant focus has been on the anticancer properties of this compound. Studies have shown that derivatives of pyrazolo compounds can induce apoptosis in cancer cell lines. For instance, related compounds have been reported to increase apoptosis through caspase activation and modulate key signaling pathways such as NF-κB and p53 .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 0.25 | Caspase activation | |
| MDA-MB-231 | 0.5 | NF-κB suppression |
Enzyme Inhibition
The compound’s potential as an enzyme inhibitor has also been explored. It can interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and affecting biochemical pathways . This property is particularly relevant in drug design for targeting specific diseases.
Case Studies
Several case studies have highlighted the biological effects of similar pyrazolo compounds:
- Study on Apoptosis Induction : A study demonstrated that certain pyrazolo derivatives significantly increased apoptosis in breast cancer cell lines by activating caspases 9 and 3/7. This suggests a similar mechanism could be applicable to this compound .
- Inhibition of Kinases : Another investigation examined the role of pyrazolo compounds in inhibiting protein kinases associated with cancer progression. Although specific data on this compound was not available, related compounds showed promising results in inhibiting CDK2 and Abl kinases .
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to Enzyme Active Sites : This can inhibit enzymatic activity crucial for cancer cell survival.
- Modulation of Signaling Pathways : The compound may influence pathways involved in cell cycle regulation and apoptosis.
Q & A
Basic: What synthetic routes are available for 3-iodo-6-methyl-pyrazolo-oxazine, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves multi-step pathways starting with cyclization of iodinated precursors. A common approach includes:
- Step 1: Cyclization of a substituted pyrazole derivative with an oxazine precursor under acidic or basic conditions, often using reagents like POCl₃ or NaH .
- Step 2: Introduction of the iodine substituent via electrophilic halogenation (e.g., using N-iodosuccinimide in DMF) .
- Purification: Flash column chromatography (SiO₂, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields >95% purity. Monitor by TLC and confirm via HPLC (C18 column, acetonitrile/water gradient) .
Key Considerations:
- Control reaction temperature (<0°C for halogenation to avoid byproducts).
- Use anhydrous solvents to prevent hydrolysis of intermediates.
Basic: How is the molecular structure of 3-iodo-6-methyl-pyrazolo-oxazine characterized experimentally?
Methodological Answer:
Structural elucidation employs:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 2.35 ppm (singlet, CH₃) and δ 4.20–4.50 ppm (multiplet, oxazine ring protons).
- ¹³C NMR: Iodine’s electronegativity deshields adjacent carbons (e.g., C3 at ~90 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (calc. for C₇H₈IN₃O: 308.97) .
- X-ray Crystallography: Use SHELXL (for refinement) to resolve the bicyclic ring system and iodine’s positional disorder. Assign puckering parameters via Cremer-Pople coordinates (e.g., Q = 0.45 Å, θ = 110°) .
Advanced: How can computational methods predict the reactivity of 3-iodo-6-methyl-pyrazolo-oxazine in cross-coupling reactions?
Methodological Answer:
- DFT Calculations (Gaussian 16): Optimize geometry at B3LYP/6-31G(d) level to evaluate iodine’s electrophilicity. Fukui indices (ƒ⁻) identify nucleophilic attack sites .
- Molecular Docking (AutoDock Vina): Simulate binding with palladium catalysts (e.g., Pd(PPh₃)₄) to predict Suzuki-Miyaura coupling efficiency. Compare activation energies for aryl boronate vs. vinyl boronic acid partners .
- Validation: Correlate computed transition states with experimental yields (e.g., 70–85% for aryl couplings vs. <50% for vinyl) .
Advanced: What strategies resolve contradictions in reported biological activities of pyrazolo-oxazine derivatives?
Methodological Answer:
Discrepancies in enzyme inhibition data (e.g., IC₅₀ variability) arise from:
-
Assay Conditions: Standardize buffer pH (7.4 vs. 6.8) and ATP concentration (1 mM vs. 2 mM) .
-
Structural Analog Comparison:
Analog Substituent IC₅₀ (μM) Source 6-Amino derivative NH₂ 0.8 6-Methyl-3-iodo derivative I, CH₃ 2.5 [Hypothetical] 6-Hydroxy derivative OH >10 -
Cellular vs. Cell-Free Assays: Account for membrane permeability differences using logP values (e.g., logP = 1.2 vs. 0.5) .
Advanced: How can hydrogen-bonding networks in pyrazolo-oxazine crystals inform co-crystallization strategies?
Methodological Answer:
- Graph Set Analysis (Etter’s Rules): Identify motifs like D(2) (two donors/acceptors) or R₂²(8) (8-membered rings) using Mercury Software .
- Co-Crystallization Screens: Use 24-well plates with PEG 4000, DMSO, or methanol as co-solvents. Prioritize partners with complementary H-bond donors (e.g., carboxylic acids).
- Case Study: Co-crystals with succinic acid show improved thermal stability (TGA: ΔT₅% = 220°C vs. 190°C for pure compound) .
Advanced: What methodologies address solubility challenges in pharmacological studies of 3-iodo-6-methyl-pyrazolo-oxazine?
Methodological Answer:
- Salt Formation: Screen counterions (e.g., HCl, sodium tosylate) via slurry experiments in THF/water.
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the oxazine oxygen. Hydrolytic stability tested via HPLC (pH 7.4 buffer, 37°C) .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) using emulsion-solvent evaporation. Validate release kinetics (80% in 48 hrs) .
Advanced: How do ring-puckering dynamics influence the conformational stability of pyrazolo-oxazine derivatives?
Methodological Answer:
- Cremer-Pople Parameters: Calculate puckering amplitude (Q) and phase angle (θ) from X-ray data. For 3-iodo-6-methyl derivative, Q = 0.38 Å (flattened chair) vs. Q = 0.52 Å (twisted boat) in 6-amino analog .
- MD Simulations (AMBER): Simulate 100 ns trajectories in explicit solvent to analyze ring-flipping barriers (ΔG‡ = 12 kcal/mol at 300 K) .
- Thermodynamic Impact: Puckered conformers show 3–5 kcal/mol stabilization via intramolecular CH-π interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
